2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone
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Overview
Description
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone is a fluorinated aromatic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoromethyl groups imparts significant electron-withdrawing effects, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2’-aminoacetophenone with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using specialized equipment to handle the highly reactive trifluoromethylating agents. The process requires stringent control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted acetophenones.
Scientific Research Applications
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone involves its interaction with various molecular targets. The electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethyl)acetophenone
- 2,2,2-Trifluoroacetophenone
- 2-(Trifluoroacetyl)-5-(trifluoromethyl)aniline
Uniqueness
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone stands out due to the presence of both trifluoromethoxy and trifluoromethyl groups, which enhance its electron-withdrawing capabilities. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H5F6NO2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)5-2-1-4(3-6(5)16)18-9(13,14)15/h1-3H,16H2 |
InChI Key |
LUOYBYMEVOFKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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